molecular formula C30H32BrN3O6 B2429634 2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid CAS No. 2253631-01-3

2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid

Cat. No. B2429634
CAS RN: 2253631-01-3
M. Wt: 610.505
InChI Key: WAWJXHBJRGKHEM-UHFFFAOYSA-N
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Description

2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid is a useful research compound. Its molecular formula is C30H32BrN3O6 and its molecular weight is 610.505. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spirocyclic Oxetane-Fused Benzimidazole Synthesis A study by Gurry, McArdle, and Aldabbagh (2015) describes the synthesis of 2-oxa-7-azaspiro[3.5]nonane and the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides. This research highlights the successful creation of [1,2-a] ring-fused benzimidazole, a chemical structure related to the compound of interest.

  • Transformations of 5-Oxa-6-Azaspiro Compounds Molchanov, Tran, Stepakov, and Kostikov (2016) explored the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid. This led to the cleavage of the N–O bond and formation of bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

  • Stereochemistry in α-Bromo Spiroketals Lawson, Kitching, Kennard, and Byriel (1993) investigated the bromination of simple spiroketals and the dehydrobromination of these compounds. They specifically studied derivatives like 1,6-dioxaspiro[4.5]decane and 1,7-dioxaspiro[5.5]undecane, related to the compound (Lawson et al., 1993).

  • Reactivity in Spirocyclic Anhydrides Rashevskii, Bakulina, Novikov, Dar'in, and Krasavin (2020) described enhanced reactivity in cyclic anhydrides like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, in their study. This research provides insights into the reactivity of similar spirocyclic compounds (Rashevskii et al., 2020).

  • Synthesis and Properties of N‐4‐Arylpiperazin‐1‐yl Amides Obniska, Kamiński, Hondo, and Zejc (2007) synthesized a series of N‐4‐arylpiperazin‐1‐yl 2‐aza‐1,3‐dioxospiro compounds. These compounds were structurally related to N‐4‐arylpiperazin‐1‐yl amides of 2‐aza‐1,3‐dioxospiro[4.5]dec‐2‐yl‐acetic acid and tested for anticonvulsant activity (Obniska et al., 2007).

  • Synthesis of 2-Iminimidazolidin-4-One Derivatives Shestakov, Sidorenko, and Shikhaliev (2007) worked on derivatives of 2-iminoimidazolidin-4-one, showing the versatility of imidazolidin derivatives in chemical synthesis. Their work provides a foundation for understanding the chemical properties and synthesis techniques for related compounds (Shestakov et al., 2007).

  • Fmoc-Amino Acids Preparation Using Fmoc-OASUD Rao, Nowshuddin, Jha, Divi, and Rao (2016) introduced a new reagent, Fmoc-OASUD, for preparing Fmoc-amino acids. This research is significant for understanding the synthesis of complex amino acid derivatives, which is relevant to the study of similar compounds (Rao et al., 2016).

properties

IUPAC Name

2-[[5-(4-bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BrN3O6/c1-33-16-25(31)32-27(33)30(40-18-26(35)36)10-13-34(19-29(30)11-14-38-15-12-29)28(37)39-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,16,24H,10-15,17-19H2,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWJXHBJRGKHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2(CCN(CC23CCOCC3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid

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